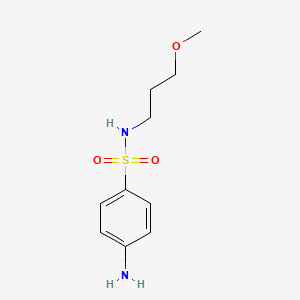
3-(4-ブロモ-1H-ピラゾール-1-イル)プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bromo-substituted pyrazole derivatives is a common theme in the provided papers. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study describes the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, which were then converted to 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles . These methods highlight the versatility of bromo-substituted pyrazoles as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of bromo-substituted pyrazoles has been extensively studied using various analytical techniques. For example, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using both experimental methods and theoretical calculations, with the geometrical parameters found to be in agreement with X-ray diffraction (XRD) data . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing the presence of intermolecular hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of bromo-substituted pyrazoles is also a subject of interest. For instance, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide resulted in the formation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole . This demonstrates the potential of bromo-substituted pyrazoles to undergo further functionalization, which is essential for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyrazoles are crucial for their practical applications. The synthesized compounds are often characterized by a range of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Additionally, the thermal stability and dielectric properties of these compounds have been studied, as seen in the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals . These studies provide valuable insights into the behavior of bromo-substituted pyrazoles under various conditions.
科学的研究の応用
ビピラゾールの合成
この化合物は、1,4'-ビピラゾールの合成における出発物質として使用できます . ビピラゾールは、医薬品化学や材料科学など、さまざまな分野で潜在的な用途が研究されている化合物群です。
6配位錯体の調製
4-ブロモ-1-(3-ヒドロキシプロピル)ピラゾールは、ジメチル-およびジビニル-ジクロロスタンナンとの反応により、固体6配位錯体の調製に使用できます . これらの錯体は、触媒や材料科学において潜在的な用途があります。
医薬品研究
この化合物は、阻害剤を含むさまざまな医薬品および生物活性化合物の合成に使用できます . これらは、さまざまな疾患に対する潜在的な治療薬となる可能性があります。
作用機序
Target of Action
The primary target of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol, also known as 4-Bromo-1-(3-hydroxypropyl)pyrazole, is Liver Alcohol Dehydrogenase (LAD) . LAD is an enzyme that plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
4-Bromo-1-(3-hydroxypropyl)pyrazole acts as an inhibitor of Liver Alcohol Dehydrogenase . It binds to the active site of the enzyme, preventing the normal substrate from binding, which in turn inhibits the enzyme’s catalytic activity.
Pharmacokinetics
Given its molecular weight of 20506 g/mol , it is likely to have good bioavailability and be able to cross biological membranes.
Action Environment
The action of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances in the body that can bind to Liver Alcohol Dehydrogenase may affect the efficacy of this compound.
生化学分析
Biochemical Properties
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol plays a significant role in various biochemical reactions. It has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolism of alcohols in the liver. Additionally, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol may interact with other enzymes and proteins, influencing their function and stability.
Cellular Effects
The effects of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol on cellular processes are diverse. It has been reported to inhibit oxidative phosphorylation and the ATP exchange reaction, which are critical for cellular energy production . This inhibition can lead to reduced energy availability, impacting various cellular functions. Furthermore, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol may affect cell signaling pathways and gene expression, altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol exerts its effects through binding interactions with specific biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . This binding interaction can lead to enzyme inhibition, affecting metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Its degradation over time can lead to reduced efficacy and altered cellular responses.
Metabolic Pathways
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol is involved in various metabolic pathways. Its interaction with liver alcohol dehydrogenase suggests its role in the metabolism of alcohols and related compounds . The compound may also influence other metabolic pathways by interacting with enzymes and cofactors, affecting metabolic flux and metabolite levels.
特性
IUPAC Name |
3-(4-bromopyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRCJHEXNYUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586333 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925180-06-9 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

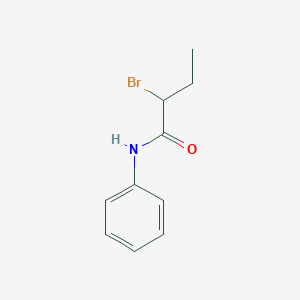

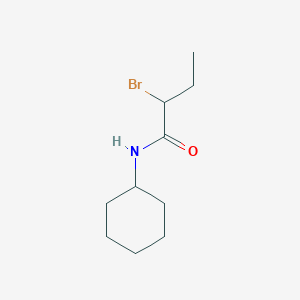
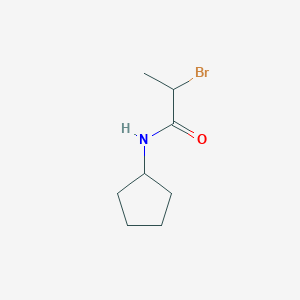

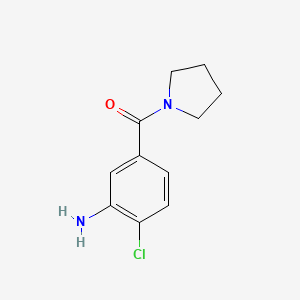
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
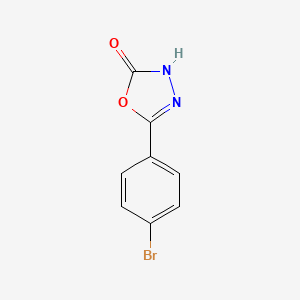
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)
